Tezacaftor metabolite M1
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Overview
Description
Tezacaftor Metabolite M1 is a secondary compound formed during the metabolism of Tezacaftor, a medication used to treat cystic fibrosis. This metabolite plays a crucial role in the drug's overall efficacy and safety profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tezacaftor Metabolite M1 is synthesized through the metabolic breakdown of Tezacaftor in the body. The primary synthetic route involves the enzymatic conversion of Tezacaftor, which occurs under physiological conditions.
Industrial Production Methods: In an industrial setting, this compound is produced through controlled biotransformation processes. These processes mimic the body's metabolic pathways to ensure the compound's stability and purity.
Chemical Reactions Analysis
Types of Reactions: Tezacaftor Metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of this compound.
Scientific Research Applications
Tezacaftor Metabolite M1 has several scientific research applications:
Chemistry: Used as a reference compound in studies involving drug metabolism and pharmacokinetics.
Biology: Investigated for its role in cellular processes and potential biological activity.
Medicine: Studied for its therapeutic potential and impact on drug efficacy and safety.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Tezacaftor Metabolite M1 exerts its effects through modulation of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It enhances the function of the defective CFTR protein, improving chloride ion transport across cell membranes.
Molecular Targets and Pathways:
CFTR Protein: The primary molecular target of this compound.
Chloride Ion Transport Pathway: The pathway involved in restoring proper ion balance in cells.
Comparison with Similar Compounds
Ivacaftor
Lumacaftor
Elexacaftor
Properties
Molecular Formula |
C26H25F3N2O6 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(4R)-8-fluoro-2-hydroxy-4-(hydroxymethyl)-1,1-dimethyl-4,5-dihydro-2H-[1,4]oxazepino[4,5-a]indol-9-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H25F3N2O6/c1-24(2)21-8-13-7-17(16(27)10-18(13)31(21)11-15(12-32)35-23(24)34)30-22(33)25(5-6-25)14-3-4-19-20(9-14)37-26(28,29)36-19/h3-4,7-10,15,23,32,34H,5-6,11-12H2,1-2H3,(H,30,33)/t15-,23?/m1/s1 |
InChI Key |
BMKQCBWIEAQYOI-NKTHEXPSSA-N |
Isomeric SMILES |
CC1(C(O[C@H](CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C |
Canonical SMILES |
CC1(C(OC(CN2C1=CC3=CC(=C(C=C32)F)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F)CO)O)C |
Origin of Product |
United States |
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